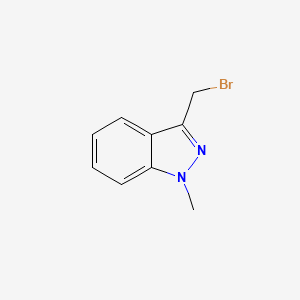

3-(Bromomethyl)-1-methyl-1H-indazole

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(bromomethyl)-1-methylindazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2/c1-12-9-5-3-2-4-7(9)8(6-10)11-12/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCHJAMWXOFEHBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=N1)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Bromomethyl 1 Methyl 1h Indazole

Direct Bromomethylation of 1-Methyl-1H-indazoles

Direct bromomethylation of the 1-methyl-1H-indazole scaffold is a primary approach to synthesizing 3-(Bromomethyl)-1-methyl-1H-indazole. This typically involves the functionalization of a pre-existing methyl group at the C3 position.

Regioselective C3-Bromination and Subsequent Functionalization Pathways

While direct C3-bromination of the indazole ring using reagents like dibromohydantoin under ultrasound assistance is an effective method for introducing a bromine atom onto the C3 carbon, this does not directly yield the bromomethyl group. nih.gov The C-H bond at the C3 position of 1H-indazoles can be chemically inert, often necessitating metal catalysts for functionalization. researchgate.net For the synthesis of this compound, a more common pathway involves the radical bromination of the methyl group of a 3-methyl-1-methyl-1H-indazole precursor.

Application of N-Bromosuccinimide (NBS) in C-H Activation for Bromomethylation

N-Bromosuccinimide (NBS) is a widely used reagent for the bromination of allylic and benzylic C-H bonds, a process known as the Wohl-Ziegler reaction. masterorganicchemistry.com This radical substitution reaction is particularly well-suited for converting 3-methyl-1-methyl-1H-indazole into its bromomethyl derivative. The reaction is typically initiated by light or a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN).

The process involves the homolytic cleavage of the N-Br bond in NBS to generate a bromine radical. This radical then abstracts a hydrogen atom from the methyl group at the C3 position of the indazole, which is activated due to its benzylic-like position. The resulting indazolyl-methyl radical then reacts with a molecule of NBS to yield the desired this compound and a succinimidyl radical, which continues the chain reaction. The use of NBS is advantageous as it provides a low, constant concentration of bromine in the reaction mixture, which helps to minimize side reactions such as the addition of bromine to the aromatic ring. masterorganicchemistry.com

Table 1: Representative Conditions for NBS Bromination of 3-Methyl-1-methyl-1H-indazole

| Reagent | Initiator | Solvent | Temperature | Yield |

| NBS | Benzoyl Peroxide | CCl₄ | Reflux | High |

| NBS | AIBN | Benzene (B151609) | Reflux | Good |

| NBS | UV light | CCl₄ | Room Temp. | Moderate |

Note: This table represents typical conditions for Wohl-Ziegler bromination and specific yields for this compound may vary based on detailed experimental procedures.

Advanced Catalytic Systems for Direct Methyl C-H Bromination at C3

Recent advancements in organic synthesis have introduced novel catalytic systems for C-H bond halogenation. While specific applications to 3-methyl-1-methyl-1H-indazole are not extensively documented, related methodologies suggest potential pathways. For instance, visible-light photoredox catalysis using organic dyes like erythrosine B can activate NBS for the bromination of arenes and heteroarenes under mild conditions. researchgate.net This method enhances the electrophilic nature of the bromine source, potentially leading to more efficient and selective bromination of the C3-methyl group. researchgate.net

Copper-catalyzed systems have also emerged as powerful tools for C-H halogenation. beilstein-journals.org Copper(II) halides can mediate the halogenation of electron-rich heterocycles. While often directed at the heterocyclic ring itself, modifications to the ligand and reaction conditions could potentially steer the reactivity towards the benzylic methyl group.

Indirect Synthetic Routes through Precursor Modification

Indirect routes to this compound rely on the synthesis of a suitable precursor, which is then chemically modified to introduce the bromomethyl group.

Preparation of 3-Methyl-1-methyl-1H-indazole Precursors

The primary precursor for the synthesis of this compound via direct bromomethylation is 3-methyl-1-methyl-1H-indazole. The synthesis of this precursor can be achieved through several established methods.

One common approach begins with the synthesis of 3-methyl-1H-indazole. A patented process describes the synthesis of 3-methyl-1H-indazole starting from acetophenone. google.com The process involves nitration to 2-nitroacetophenone, followed by reduction to 2-aminoacetophenone (B1585202). The 2-aminoacetophenone then undergoes a diazotization reaction followed by reduction with stannous chloride to yield 3-methyl-1H-indazole. google.comgoogle.com

Once 3-methyl-1H-indazole is obtained, the final step is the regioselective methylation at the N1 position. Direct alkylation of 1H-indazoles can often lead to a mixture of N1 and N2 substituted products. nih.govbeilstein-journals.org However, specific reaction conditions can favor the formation of the N1-methylated product. For example, the use of a base such as sodium hydride followed by the addition of a methylating agent like methyl iodide in a polar aprotic solvent such as dimethylformamide (DMF) is a common method for N-alkylation. prepchem.com

Table 2: Synthesis of 3-Methyl-1-methyl-1H-indazole Precursor

| Step | Starting Material | Reagents | Product |

| 1 | Acetophenone | H₂SO₄, HNO₃ | 2-Nitroacetophenone |

| 2 | 2-Nitroacetophenone | Fe, NH₄Cl | 2-Aminoacetophenone |

| 3 | 2-Aminoacetophenone | 1. NaNO₂, HCl 2. SnCl₂·H₂O | 3-Methyl-1H-indazole |

| 4 | 3-Methyl-1H-indazole | NaH, CH₃I | 3-Methyl-1-methyl-1H-indazole |

Strategies Involving Indazole Ring Formation with Bromomethyl Moieties

One potential, albeit less documented, route could involve the cyclization of a suitably substituted phenylhydrazine (B124118) derivative. For example, a reaction between a 2-acetylphenylhydrazine bearing a substituent that can be converted to a bromomethyl group post-cyclization could be envisioned.

More direct approaches might involve the use of starting materials that already contain the C-Br bond. While specific examples for this compound are scarce, the general principles of indazole synthesis can be considered. For instance, the Fischer indole (B1671886) synthesis, which has analogous applications in indazole synthesis, involves the reaction of a phenylhydrazine with an aldehyde or ketone. If a ketone precursor containing a bromoacetyl group were used, it could potentially lead to the formation of an indazole with a bromomethyl substituent, although the reactivity of the bromoacetyl group under the reaction conditions would need to be carefully managed.

Another theoretical approach could be a [3+2] cycloaddition reaction between an aryne and a diazo compound containing a bromomethyl group. Such strategies are known for forming the indazole core structure. organic-chemistry.org

N-Methylation Strategies in Conjunction with C3-Bromomethylation

The introduction of the methyl group at the N1 position of the indazole ring can be performed either after the C3 position has been functionalized with the bromomethyl group or by utilizing a pre-methylated indazole substrate for subsequent C3 modification. Each approach presents distinct advantages and challenges.

This synthetic strategy involves the initial formation of a 3-(bromomethyl)-1H-indazole intermediate, followed by N-methylation. The primary challenge in this approach is controlling the regioselectivity of the methylation, as direct alkylation of 1H-indazoles can often lead to a mixture of N1 and N2 substituted products nih.gov. The ratio of these isomers is influenced by factors such as the choice of base, solvent, and the nature of the substituents on the indazole ring nih.gov.

The synthesis would typically begin with the bromomethylation of an appropriate 1H-indazole precursor. While direct bromomethylation is less common, a two-step process involving the formation of 3-(hydroxymethyl)-1H-indazole followed by conversion to the bromide is a viable route. This conversion can be effectively achieved using reagents like hydrogen bromide in acetic acid, a method that has been successfully applied to analogous systems, such as the synthesis of 6-(bromomethyl)-1H-indazole from 6-(hydroxymethyl)-1H-indazole researchgate.netresearchgate.net.

Once 3-(bromomethyl)-1H-indazole is obtained, the subsequent N-methylation must be carefully controlled to favor the desired N1 isomer. Studies on the N-alkylation of various indazole derivatives have shown that reaction conditions are critical for achieving high regioselectivity. For instance, the use of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to be a promising system for achieving N1 selectivity in the alkylation of several C3-substituted indazoles nih.gov.

Table 1: Illustrative Conditions for Post-Bromomethylation N-Methylation

| Step | Precursor | Reagent(s) | Solvent | Conditions | Product | Yield (%) | Reference(s) |

| 1 | 3-(Hydroxymethyl)-1H-indazole | 33% HBr in Acetic Acid | Acetic Acid | 120°C, 1h | 3-(Bromomethyl)-1H-indazole | ~89 (by analogy) | researchgate.netresearchgate.net |

| 2 | 3-(Bromomethyl)-1H-indazole | Methyl iodide, NaH | THF | 0°C to rt | This compound | Variable | nih.gov |

Note: Yields are illustrative and based on analogous reactions. The actual yield for the specific substrate may vary.

An alternative and often more direct approach is to begin with an N-methylated indazole and then introduce the bromomethyl group at the C3 position. This strategy circumvents the issue of N-alkylation regioselectivity. A common precursor for this route is 1,3-dimethyl-1H-indazole. The target compound can then be synthesized via a radical bromination of the C3-methyl group.

This type of reaction is typically carried out using N-Bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide or AIBN (azobisisobutyronitrile), in a non-polar solvent like carbon tetrachloride wisdomlib.orgorganic-chemistry.org. The selectivity of benzylic and allylic bromination with NBS is a well-established principle in organic synthesis and can be applied to the methyl group at the C3 position of the indazole ring, which is analogous to a benzylic position youtube.com.

Another pathway involves the synthesis of 3-(hydroxymethyl)-1-methyl-1H-indazole, which can then be converted to the desired bromomethyl derivative. A patent describes a process for preparing 1-benzyl-3-hydroxymethyl-1H-indazole, which can be transformed into the corresponding 3-halogenomethyl derivative, highlighting the feasibility of this synthetic sequence google.com. The conversion of the hydroxymethyl group to the bromomethyl group can be achieved using standard brominating agents.

Table 2: Synthetic Approaches Starting from N-Methylated Indazoles

| Approach | Starting Material | Reagent(s) | Solvent | Conditions | Product | Reference(s) |

| Radical Bromination | 1,3-Dimethyl-1H-indazole | NBS, Radical Initiator (e.g., AIBN) | CCl₄ | Reflux | This compound | wisdomlib.orgorganic-chemistry.org |

| Hydroxymethyl Intermediate | 3-(Hydroxymethyl)-1-methyl-1H-indazole | PBr₃ or HBr/AcOH | Dichloromethane or Acetic Acid | 0°C to rt | This compound | researchgate.netresearchgate.net |

Protective Group Chemistry in the Synthesis of this compound

The use of protecting groups can be a crucial strategy in the synthesis of complex molecules, ensuring chemoselectivity during various reaction steps jocpr.com. In the context of synthesizing this compound, protecting groups can be employed to facilitate specific transformations that might otherwise be problematic.

For instance, in the post-bromomethylation N-methylation route, if direct methylation of 3-(bromomethyl)-1H-indazole proves to be low-yielding or non-selective, an alternative is to first protect the indazole nitrogen, perform the C3-functionalization, and then deprotect and methylate. However, a more strategic use of protecting groups would be in the synthesis of the 3-functionalized precursor itself.

A notable example is the use of a tert-butoxycarbonyl (Boc) group to protect the indazole nitrogen. The N-Boc protecting group can facilitate C3-functionalization, such as lithiation followed by reaction with an electrophile. Although direct bromomethylation via this route is not straightforward, the synthesis of 3-iodo-N-Boc indazole is a known process. This intermediate can undergo further transformations, and the Boc group can be removed under acidic conditions. Following deprotection, the N1-methylation can be carried out nih.gov. While this adds steps to the synthesis, it can provide a reliable route to the desired product when other methods fail.

The choice of protecting group is critical; it must be stable to the conditions of subsequent reactions and easily removable without affecting other parts of the molecule jocpr.com. For indazole synthesis, various N-protecting groups have been utilized to direct functionalization at different positions of the heterocyclic ring acs.org.

Reactivity and Chemical Transformations of 3 Bromomethyl 1 Methyl 1h Indazole

Nucleophilic Substitution Reactions of the Bromomethyl Group

The bromine atom in 3-(bromomethyl)-1-methyl-1H-indazole serves as a good leaving group, facilitating nucleophilic substitution reactions. The carbon atom of the bromomethyl group is electrophilic and readily attacked by a wide range of nucleophiles.

Conversion to Aminomethyl Derivatives

The reaction of this compound with various primary and secondary amines leads to the formation of the corresponding aminomethyl derivatives. This is a straightforward and widely used method to introduce a substituted aminomethyl moiety at the C3 position of the 1-methyl-1H-indazole core. These reactions are typically carried out in the presence of a base to neutralize the hydrobromic acid formed during the reaction. The resulting (1-methyl-1H-indazol-3-yl)methanamine derivatives are of interest in medicinal chemistry.

For instance, reaction with methylamine (B109427) furnishes N-((1-methyl-1H-indazol-3-yl)methyl)methanamine. A variety of amines can be employed in this reaction, leading to a diverse library of compounds.

| Nucleophile | Product | Reaction Conditions (Typical) |

| Methylamine | N-((1-methyl-1H-indazol-3-yl)methyl)methanamine | Base (e.g., K2CO3, Et3N), Solvent (e.g., DMF, CH3CN), Room Temperature to 80 °C |

| Dimethylamine | N,N-dimethyl-1-(1-methyl-1H-indazol-3-yl)methanamine | Base (e.g., K2CO3, Et3N), Solvent (e.g., DMF, CH3CN), Room Temperature to 80 °C |

| Piperidine | 3-(piperidin-1-ylmethyl)-1-methyl-1H-indazole | Base (e.g., K2CO3, Et3N), Solvent (e.g., DMF, CH3CN), Room Temperature to 80 °C |

Formation of Other Heteroatom-Containing Methyl Derivatives

Beyond amines, other heteroatom nucleophiles can displace the bromide to form a variety of derivatives.

Ethers: Alkoxides, such as sodium methoxide (B1231860) or sodium ethoxide, react with this compound to yield the corresponding ether derivatives, for example, 3-(methoxymethyl)-1-methyl-1H-indazole.

Thioethers: Thiolates are excellent nucleophiles and readily react to form thioethers. For instance, the reaction with sodium thiomethoxide would yield 3-((methylthio)methyl)-1-methyl-1H-indazole. An analogous reaction has been reported for the synthesis of 6-[(ethylthio)methyl]-1H-indazole from 6-(bromomethyl)-1H-indazole. mdpi.com

Azides: The bromide can be displaced by the azide (B81097) ion (N₃⁻), typically from sodium azide, to produce 3-(azidomethyl)-1-methyl-1H-indazole. This azide derivative can then be further transformed, for example, via reduction to the corresponding primary amine or through cycloaddition reactions.

Acetates: Reaction with acetate (B1210297) salts, such as sodium acetate, results in the formation of the corresponding acetate ester, (1-methyl-1H-indazol-3-yl)methyl acetate.

| Nucleophile | Product |

| Sodium Methoxide | 3-(methoxymethyl)-1-methyl-1H-indazole |

| Sodium Thiomethoxide | 3-((methylthio)methyl)-1-methyl-1H-indazole |

| Sodium Azide | 3-(azidomethyl)-1-methyl-1H-indazole |

| Sodium Acetate | (1-methyl-1H-indazol-3-yl)methyl acetate |

Carbon-Carbon Bond Formation via Nucleophilic Attack

The electrophilic nature of the bromomethyl group also allows for the formation of new carbon-carbon bonds through reactions with carbon-based nucleophiles.

Cyanation: The reaction with cyanide salts, such as potassium cyanide or sodium cyanide, is a common method to introduce a nitrile group, yielding (1-methyl-1H-indazol-3-yl)acetonitrile. This extends the carbon chain by one atom and the resulting nitrile can be a precursor to carboxylic acids, amines, and other functional groups.

Alkylation with Malonates and other Enolates: Soft carbon nucleophiles like the enolate of diethyl malonate can be used to form a new C-C bond. The reaction of this compound with diethyl malonate in the presence of a base like sodium ethoxide would produce diethyl 2-((1-methyl-1H-indazol-3-yl)methyl)malonate.

| Nucleophile | Product |

| Potassium Cyanide | (1-methyl-1H-indazol-3-yl)acetonitrile |

| Diethyl malonate (with base) | Diethyl 2-((1-methyl-1H-indazol-3-yl)methyl)malonate |

Metal-Catalyzed Cross-Coupling Reactions

While nucleophilic substitution is the primary mode of reactivity for this compound, the C(sp³)-Br bond can also participate in metal-catalyzed cross-coupling reactions, although this is less commonly reported for this specific substrate compared to aryl halides. These reactions offer a powerful way to form new carbon-carbon bonds.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura, Negishi)

Palladium catalysts are widely used for cross-coupling reactions. While the Suzuki-Miyaura coupling typically involves the reaction of an organoboron compound with an aryl or vinyl halide, conditions have been developed for the coupling of benzylic halides. nih.govsustech.edu.cn

Suzuki-Miyaura Coupling: In a potential Suzuki-Miyaura reaction, this compound could be coupled with an aryl or vinyl boronic acid or its ester in the presence of a palladium catalyst and a base. For example, a reaction with phenylboronic acid would be expected to yield 1-methyl-3-benzyl-1H-indazole. The success of such reactions often depends on the choice of palladium catalyst, ligand, and base to favor the cross-coupling pathway over side reactions. nih.gov

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. beilstein-journals.orgnih.gov This method is known for its high functional group tolerance. This compound could potentially be coupled with various organozinc reagents (e.g., arylzinc, alkylzinc) to form new C-C bonds. For example, reacting it with phenylzinc chloride in the presence of a suitable palladium catalyst would also be expected to produce 1-methyl-3-benzyl-1H-indazole. Enantioselective versions of Negishi couplings with racemic secondary benzylic halides have been developed, suggesting the potential for stereocontrolled synthesis in related systems. researchgate.netnih.gov

Table of Potential Palladium-Catalyzed Cross-Coupling Reactions

| Coupling Reaction | Coupling Partner | Potential Product | Catalyst System (Illustrative) |

|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid | 1-methyl-3-benzyl-1H-indazole | Pd(OAc)₂, JohnPhos, K₂CO₃ |

Copper-Catalyzed Coupling Reactions

Copper-catalyzed cross-coupling reactions have emerged as a valuable alternative to palladium-catalyzed methods, often offering different reactivity and being more cost-effective. Copper catalysts can be used to couple benzylic bromides with a variety of partners.

For instance, copper-catalyzed couplings of benzylic bromides with terminal alkynes have been developed to form benzyl (B1604629) alkynes. nih.gov Similarly, copper catalysis can facilitate the coupling of benzylic bromides with arylboronic acids in a Suzuki-Miyaura-type reaction. nih.gov Therefore, it is conceivable that this compound could undergo copper-catalyzed coupling with nucleophiles such as organoboron reagents or terminal alkynes to afford the corresponding coupled products.

Table of Potential Copper-Catalyzed Cross-Coupling Reactions

| Coupling Partner | Potential Product | Catalyst System (Illustrative) |

|---|---|---|

| Phenylacetylene | 1-methyl-3-(3-phenylprop-1-yn-1-yl)-1H-indazole | CuI, Base |

Other Transition Metal-Mediated Transformations

While direct cross-coupling reactions involving the C3-bromo atom of the indazole ring are well-documented, the bromomethyl group at this position offers a distinct set of synthetic possibilities, analogous to the reactivity of benzylic halides. This functionality allows for the formation of carbon-carbon and carbon-heteroatom bonds at an sp³-hybridized carbon center through various transition metal-catalyzed reactions, including Negishi, Kumada, and Stille couplings.

These transformations typically involve either the direct coupling of the bromomethyl group as an electrophile or its conversion into an organometallic nucleophile prior to the coupling step.

Negishi Coupling: The Negishi coupling reaction, which pairs an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst, is a powerful tool for C-C bond formation. This compound can be converted into the corresponding organozinc reagent, (1-methyl-1H-indazol-3-ylmethyl)zinc bromide, by treatment with activated zinc. This organozinc species can then be coupled with a variety of aryl, heteroaryl, or vinyl halides. This method is noted for its high functional group tolerance and effectiveness in coupling sp³-hybridized centers.

Kumada Coupling: The Kumada coupling utilizes a Grignard reagent (organomagnesium halide) and an organic halide with a nickel or palladium catalyst. The Grignard reagent, in this case, would be (1-methyl-1H-indazol-3-ylmethyl)magnesium bromide, formed by the reaction of this compound with magnesium metal. This reagent can subsequently react with aryl or vinyl halides. The Kumada coupling is particularly attractive due to the ready availability and low cost of the required reagents.

Stille Coupling: The Stille reaction involves the coupling of an organotin compound with an organic halide, catalyzed by palladium. For this transformation, the 1-methyl-1H-indazol-3-ylmethyl moiety would typically be incorporated into the organostannane partner. The key advantage of the Stille coupling is the stability of organostannanes to air and moisture and their compatibility with a wide array of functional groups.

| Coupling Reaction | Catalyst System (Typical) | Coupling Partners | Product Type |

|---|---|---|---|

| Negishi Coupling | Pd(PPh₃)₄ or NiCl₂(dppe) | (1-methyl-1H-indazol-3-ylmethyl)zinc bromide + Ar-X | 3-(Arylmethyl)-1-methyl-1H-indazole |

| Kumada Coupling | Pd(PPh₃)₄ or NiCl₂(dppp) | (1-methyl-1H-indazol-3-ylmethyl)magnesium bromide + Ar-X | 3-(Arylmethyl)-1-methyl-1H-indazole |

| Stille Coupling | Pd(PPh₃)₄ | This compound + Ar-SnBu₃ | 3-(Arylmethyl)-1-methyl-1H-indazole |

Radical Reactions Involving the Bromomethyl Moiety

The carbon-bromine bond in the bromomethyl group of this compound is susceptible to homolytic cleavage, making it a suitable precursor for generating the 1-methyl-1H-indazol-3-ylmethyl radical. This radical intermediate can participate in a variety of synthetic transformations, most notably Atom Transfer Radical Addition (ATRA) and photoredox-mediated coupling reactions. These methods provide a powerful alternative to traditional ionic pathways for forming new carbon-carbon and carbon-heteroatom bonds.

Visible-light photoredox catalysis is a particularly effective method for initiating these radical processes under mild conditions. nih.gov An appropriate photocatalyst, upon excitation by light, can induce the homolytic cleavage of the C-Br bond through a single-electron transfer (SET) mechanism, generating the desired indazolyl-methyl radical.

Atom Transfer Radical Addition (ATRA): In an ATRA reaction, the generated 1-methyl-1H-indazol-3-ylmethyl radical adds across the double bond of an alkene. chemrxiv.orgnih.gov This addition forms a new carbon-centered radical, which then abstracts a bromine atom from another molecule of the starting material to yield the final product and propagate the radical chain. This process results in the formal addition of the indazolyl-methyl group and a bromine atom across the alkene. The reaction is atom-economical and allows for the difunctionalization of olefins. nih.gov

Photoredox-Mediated Radical Coupling: The 1-methyl-1H-indazol-3-ylmethyl radical can also be intercepted by another radical species in a radical-radical coupling event. This approach can be used to form C-C bonds by coupling with other carbon-centered radicals. Modern photoredox methods allow for the generation of various radical partners under compatible conditions, enabling cross-coupling reactions that would be challenging to achieve through other means. rsc.org

| Reaction Type | Initiation Method (Typical) | Reactants | Key Intermediate | Product Type |

|---|---|---|---|---|

| Atom Transfer Radical Addition (ATRA) | Visible-Light Photocatalysis (e.g., Ir or Ru complexes) | This compound + Alkene | 1-Methyl-1H-indazol-3-ylmethyl radical | 3-(2-Bromoalkyl)-1-methyl-1H-indazole |

| Radical-Radical Coupling | Visible-Light Photocatalysis | This compound + Radical Precursor (R-X) | 1-Methyl-1H-indazol-3-ylmethyl radical + R• | 3-(Alkyl)-1-methyl-1H-indazole |

Cyclization and Rearrangement Reactions of the Chemical Compound

The unique structure of this compound, featuring both an electrophilic bromomethyl group and a potentially nucleophilic N2 atom within the indazole ring, provides opportunities for intriguing intramolecular cyclization and rearrangement reactions.

Cyclization Reactions

The N2 atom of the 1-substituted indazole ring can act as an intramolecular nucleophile. While direct cyclization is not possible, the bromomethyl group can be used to tether a reactive component that facilitates subsequent ring closure. A well-established strategy involves the reaction with pyridine (B92270) or a substituted pyridine. This initial quaternization reaction forms a pyridinium (B92312) salt, which can then undergo an intramolecular cyclization under basic conditions to form a fused polycyclic aromatic system.

This type of reaction leads to the formation of indazolo[2,3-a]pyridinium systems, which are of interest in materials science and medicinal chemistry. The process involves an initial intermolecular Sₙ2 reaction, followed by an intramolecular cyclization where a deprotonated intermediate attacks the indazole ring.

| Reaction Sequence | Reagents | Intermediate | Final Product |

|---|---|---|---|

| Intermolecular Alkylation followed by Intramolecular Cyclization | 1. Pyridine 2. Strong Base (e.g., DBU) | 1-((1-Methyl-1H-indazol-3-yl)methyl)pyridin-1-ium bromide | Indazolo[2,3-a]pyridinium salt |

Rearrangement Reactions

The bromomethyl group is an excellent precursor for the generation of ylides, which are key intermediates in several classic rearrangement reactions, including the Stevens and Sommelet-Hauser rearrangements. wikipedia.orgwikipedia.org These reactions typically begin with the formation of a quaternary ammonium (B1175870) salt by reacting this compound with a tertiary amine. Subsequent treatment with a strong base deprotonates the carbon adjacent to the positively charged nitrogen, forming a nitrogen ylide.

Stevens Rearrangement: The Stevens rearrangement is a wikipedia.orgwikipedia.org-sigmatropic shift where one of the alkyl groups on the nitrogen migrates to the adjacent carbanionic carbon of the ylide. wikipedia.orgnumberanalytics.com This results in the formation of a rearranged, more stable tertiary amine. The reaction proceeds through a concerted mechanism or a radical pair intermediate, often with retention of stereochemistry at the migrating center.

Sommelet-Hauser Rearrangement: If the tertiary amine used to form the quaternary salt contains a benzyl group (or a similar group with acidic benzylic protons), the Sommelet-Hauser rearrangement can occur as a competing pathway. This is a wikipedia.orgbeilstein-journals.org-sigmatropic rearrangement that involves the aromatic ring. wikipedia.orgdalalinstitute.comnumberanalytics.com An initial deprotonation at the benzylic position of the amine's substituent leads to a different ylide, which then rearranges to introduce an alkyl group onto the ortho position of the aromatic ring. While less direct for the indazole compound itself, this pathway is a critical consideration when selecting reagents for ylide formation.

| Rearrangement | Key Intermediate | Base (Typical) | General Product Structure |

|---|---|---|---|

| Stevens Rearrangement | Ammonium Ylide | NaH, n-BuLi, or KHMDS | Rearranged tertiary amine with a new C-C bond |

| Sommelet-Hauser Rearrangement | Benzylic Ammonium Ylide | NaNH₂ or KHMDS | Ortho-alkylated aromatic amine |

Mechanistic Investigations into the Chemistry of 3 Bromomethyl 1 Methyl 1h Indazole

Elucidation of Reaction Mechanisms for Bromomethylation

The introduction of a bromine atom onto the methyl group at the C3 position of 1-methyl-1H-indazole is a key transformation for the synthesis of 3-(bromomethyl)-1-methyl-1H-indazole. The mechanism of this side-chain bromination can be understood by analogy to the well-studied benzylic bromination of toluene (B28343) and its derivatives. Concurrently, it is crucial to distinguish this from the bromination of the indazole ring itself, which follows a different mechanistic pathway.

Radical vs. Non-Radical Pathways in C3-Bromination

The bromination of the C3-methyl group of 1-methyl-1H-indazole to yield this compound is generally considered to proceed via a free-radical chain mechanism . This is in contrast to the bromination of the indazole ring at the C3 position, which has been shown in some cases to follow a non-radical, ionic pathway . nih.gov

The side-chain bromination is typically achieved using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or benzoyl peroxide) or under photochemical conditions (UV light). The stability of the intermediate benzylic-type radical is a key driving force for this regioselectivity. The mechanism involves three main stages: initiation, propagation, and termination.

Initiation: The reaction is initiated by the homolytic cleavage of the radical initiator or the Br-N bond in NBS under heat or light, generating a bromine radical (Br•).

Propagation: A bromine radical abstracts a hydrogen atom from the methyl group of 1-methyl-1H-indazole, forming a resonance-stabilized indazolyl-3-methyl radical and hydrogen bromide (HBr). This radical is particularly stable due to the delocalization of the unpaired electron over the indazole ring system. The newly formed radical then reacts with a molecule of Br₂ (generated in low concentrations from the reaction of HBr with NBS) to give the product, this compound, and a new bromine radical, which continues the chain reaction. masterorganicchemistry.com

Termination: The chain reaction is terminated by the combination of any two radical species.

In contrast, the direct bromination of the indazole ring at the C3 position, for instance using 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) under ultrasound irradiation, has been suggested to proceed through a non-radical pathway. nih.gov Mechanistic studies, including the observation that the reaction is not significantly inhibited by radical scavengers, point towards an ionic mechanism. nih.gov This pathway likely involves the electrophilic attack of a bromonium ion or its equivalent on the electron-rich C3 position of the indazole ring.

Table 1: Comparison of Mechanistic Pathways for Bromination

| Feature | C3-Methyl Bromination (Bromomethylation) | C3-Ring Bromination |

| Typical Reagents | N-Bromosuccinimide (NBS), Br₂ with light/heat | 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), Br₂ in polar solvents |

| Conditions | Radical initiator (AIBN), UV light | Ultrasound, ionic conditions |

| Proposed Mechanism | Free-radical chain reaction | Ionic (electrophilic aromatic substitution-type) |

| Key Intermediate | Resonance-stabilized indazolyl-3-methyl radical | Sigma complex (arenium ion) |

| Effect of Radical Inhibitors | Reaction is inhibited | Reaction is not significantly inhibited |

Role of Intermediates in Reaction Progression

The key intermediate in the radical bromomethylation is the indazolyl-3-methyl radical . The stability of this radical is paramount to the success and regioselectivity of the reaction. The benzylic C-H bonds of the methyl group are significantly weaker than other alkyl C-H bonds due to the resonance stabilization of the resulting radical. masterorganicchemistry.com This stabilization arises from the delocalization of the unpaired electron into the π-system of the fused aromatic rings of the indazole core.

For the ionic C3-ring bromination, the key intermediate is a σ-complex , also known as an arenium ion. nih.gov In this intermediate, the bromine atom is covalently bonded to the C3 carbon, and the positive charge is delocalized over the indazole ring system. The subsequent loss of a proton from the C3 carbon re-establishes the aromaticity of the pyrazole (B372694) ring and yields the 3-bromoindazole (B152527) product.

Mechanistic Aspects of Nucleophilic Substitutions

The bromine atom in this compound is susceptible to displacement by a wide range of nucleophiles, making it a valuable synthetic intermediate. These reactions are classic examples of nucleophilic substitution and can proceed through either an S(_N)1 or S(_N)2 mechanism, depending on the reaction conditions, the nature of the nucleophile, and the solvent.

The benzylic-like position of the bromomethyl group significantly enhances its reactivity in nucleophilic substitution reactions compared to a typical primary alkyl halide. youtube.com This heightened reactivity is attributed to the stabilization of either the carbocation intermediate in an S(_N)1 pathway or the transition state in an S(_N)2 pathway by the adjacent indazole ring system.

S(_N)2 Mechanism: This is a bimolecular, one-step process where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs. libretexts.org The reaction proceeds through a trigonal bipyramidal transition state. For this compound, which is a primary halide, the S(_N)2 pathway is often favored, especially with strong, unhindered nucleophiles in polar aprotic solvents. The rate of an S(_N)2 reaction is dependent on the concentration of both the substrate and the nucleophile. libretexts.org

S(_N)1 Mechanism: This is a unimolecular, two-step process that involves the formation of a carbocation intermediate. libretexts.org The first step, the ionization of the C-Br bond to form the indazolyl-3-methyl carbocation and a bromide ion, is the rate-determining step. This carbocation is resonance-stabilized, with the positive charge delocalized over the indazole ring. The second step is the rapid attack of the nucleophile on the carbocation. The S(_N)1 mechanism is more likely to occur with weak nucleophiles in polar protic solvents, which can solvate both the carbocation and the leaving group. The rate of an S(_N)1 reaction is dependent only on the concentration of the substrate. libretexts.org

Reaction Kinetic Studies and Transition State Analysis

While specific kinetic data for nucleophilic substitution reactions of this compound are not extensively reported in the literature, valuable insights can be drawn from studies on analogous benzylic halides. The rates of these reactions are highly sensitive to the electronic nature of the aromatic ring, the nucleophile, the leaving group, and the solvent.

For an S(_N)2 reaction, the rate is described by the equation: Rate = k[Substrate][Nucleophile]. libretexts.org Computational studies on the nucleophilic substitution of benzyl (B1604629) bromides have shown that the structure of the transition state can be influenced by substituents on the aromatic ring. researchgate.net Electron-donating groups tend to lead to a "looser" transition state with more S(_N)1 character, while electron-withdrawing groups result in a "tighter" transition state. researchgate.net The indazole ring system, being electron-rich, is expected to stabilize the transition state of an S(_N)2 reaction, thereby accelerating the reaction rate compared to simple alkyl halides. youtube.com

For an S(_N)1 reaction, the rate law is: Rate = k[Substrate]. libretexts.org The rate-determining step is the formation of the carbocation. The stability of the indazolyl-3-methyl carbocation would be a critical factor. The delocalization of the positive charge into the indazole ring system significantly lowers the activation energy for its formation, making the S(_N)1 pathway more accessible than for non-benzylic primary halides.

Table 2: Factors Influencing Nucleophilic Substitution Mechanisms

| Factor | Favors S(_N)1 | Favors S(_N)2 |

| Substrate | Tertiary > Secondary > Primary (Benzylic/Allylic are exceptions) | Primary > Secondary > Tertiary |

| Nucleophile | Weak nucleophiles (e.g., H₂O, ROH) | Strong nucleophiles (e.g., OH⁻, CN⁻, RS⁻) |

| Leaving Group | Good leaving group (e.g., I⁻, Br⁻, TsO⁻) | Good leaving group (e.g., I⁻, Br⁻, TsO⁻) |

| Solvent | Polar protic (e.g., water, ethanol) | Polar aprotic (e.g., acetone, DMF, DMSO) |

Transition state analysis, often performed using computational methods like Density Functional Theory (DFT), provides a deeper understanding of the reaction pathway. For the S(_N)2 reaction of this compound, calculations would likely show a transition state where the incoming nucleophile and the departing bromide are partially bonded to the methylene (B1212753) carbon, with significant electronic interaction with the indazole π-system. For the S(_N)1 pathway, computational studies would focus on the structure and stability of the resonance-stabilized indazolyl-3-methyl carbocation intermediate.

Synthetic Applications of 3 Bromomethyl 1 Methyl 1h Indazole As a Building Block

Construction of Complex Polycyclic Indazole Scaffolds

The synthesis of fused polycyclic systems containing the indazole nucleus is a significant area of research due to the prevalence of such scaffolds in pharmacologically active compounds. While the direct application of 3-(bromomethyl)-1-methyl-1H-indazole in the construction of complex polycyclic indazole scaffolds is not extensively detailed in the currently available literature, the reactivity of the bromomethyl group suggests its potential in intramolecular cyclization reactions to form additional rings.

One plausible, though not explicitly documented, strategy would involve the initial substitution of the bromide with a nucleophile that contains a reactive site. This newly introduced functional group could then undergo a subsequent intramolecular reaction with another position on the indazole ring or the N-methyl group to forge a new ring system. For instance, reaction with a dinucleophile could lead to a fused heterocyclic ring. The specific reaction conditions would be critical in directing the cyclization to achieve the desired polycyclic architecture. Further research is needed to explore and document the full potential of this compound in the synthesis of such complex scaffolds.

Role in the Synthesis of Advanced Heterocyclic Architectures

The utility of this compound extends to the synthesis of advanced heterocyclic architectures where the indazole moiety is linked to other heterocyclic rings. The reactive bromomethyl group serves as an electrophilic site, readily undergoing nucleophilic substitution with various N, S, and O-containing heterocyclic nucleophiles. This allows for the direct attachment of the 1-methyl-1H-indazol-3-ylmethyl moiety to a wide array of heterocyclic systems.

For example, this building block can be used to synthesize indazolyl-substituted five-membered heterocycles such as oxadiazoles, thiadiazoles, and triazoles. qu.edu.qaqu.edu.qadaneshyari.comresearchgate.netresearchgate.net The general synthetic approach involves the reaction of this compound with a pre-formed heterocyclic nucleophile, typically in the presence of a base to facilitate the displacement of the bromide ion.

| Reactant Nucleophile | Resulting Heterocyclic Architecture |

| Substituted 1,3,4-oxadiazole | Indazolyl-methyl-substituted 1,3,4-oxadiazole |

| Substituted 1,3,4-thiadiazole | Indazolyl-methyl-substituted 1,3,4-thiadiazole |

| Substituted 1,2,4-triazole | Indazolyl-methyl-substituted 1,2,4-triazole |

| Imidazole derivative | Indazolyl-methyl-substituted imidazole |

| Tetrazole derivative | Indazolyl-methyl-substituted tetrazole |

These reactions provide a straightforward route to novel bis-heterocyclic compounds, where the properties of both the indazole and the attached heterocycle can be combined to explore new chemical space, particularly in the context of drug discovery. nih.gov

Precursor for Libraries of Functionalized Indazole Derivatives

In modern drug discovery, the generation of compound libraries for high-throughput screening is a cornerstone of identifying new therapeutic agents. This compound is an ideal precursor for the creation of such libraries due to the reliable and versatile reactivity of the bromomethyl group. beilstein-journals.org This functional group allows for the introduction of a wide range of substituents at the C3-methyl position through nucleophilic substitution reactions.

By employing a parallel synthesis approach, a diverse array of nucleophiles can be reacted with this compound in a multi-well format. This strategy enables the rapid generation of a large number of distinct indazole derivatives. The nucleophiles can be selected to introduce a variety of functional groups and structural motifs, thereby creating a library with significant chemical diversity.

Table of Potential Nucleophiles for Library Synthesis:

| Nucleophile Class | Example | Resulting Functional Group |

|---|---|---|

| Alcohols/Phenols | Ethanol, Phenol | Ether |

| Thiols/Thiophenols | Ethanethiol, Thiophenol | Thioether |

| Amines (Primary/Secondary) | Piperidine, Aniline | Secondary/Tertiary Amine |

| Carboxylates | Sodium Acetate (B1210297) | Ester |

| Azides | Sodium Azide (B81097) | Azide |

The resulting library of functionalized indazole derivatives can then be screened against various biological targets to identify compounds with desired activities. This approach has been instrumental in the discovery of lead compounds for numerous therapeutic areas.

Integration into Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a complex product in a time- and resource-effective manner. While specific examples detailing the integration of this compound into well-known MCRs like the Ugi or Passerini reactions are not prominently featured in the literature, its chemical nature suggests potential applicability. researchgate.netuni-mysore.ac.in

The electrophilic nature of the bromomethyl group could allow it to participate as an alkylating agent in a one-pot, multi-step reaction sequence. For instance, an initial reaction could generate a nucleophilic intermediate in situ, which would then react with this compound to complete the MCR.

A hypothetical MCR could involve the reaction of an amine, an aldehyde or ketone, and a cyanide source (Strecker reaction) to form an α-amino nitrile. In the same pot, this intermediate could be deprotonated to form a nucleophile that then displaces the bromide from this compound, leading to a complex, functionalized indazole derivative. The development of such MCRs involving this building block would represent a significant advancement in the efficient synthesis of novel indazole-containing compounds.

Computational and Theoretical Studies of 3 Bromomethyl 1 Methyl 1h Indazole

Quantum Chemical Calculations (DFT, ab initio, Semi-empirical Methods)

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of 3-(bromomethyl)-1-methyl-1H-indazole at the atomic level. Methodologies such as Density Functional Theory (DFT), ab initio methods, and semi-empirical approaches are employed to model the molecule's behavior. DFT has become particularly prevalent for its balance of accuracy and computational cost in studying substituted indazoles. beilstein-journals.orgbeilstein-journals.orgnih.gov

Electronic Structure and Bonding Analysis

Quantum chemical methods are used to analyze the electronic structure and bonding characteristics of this compound. These calculations can determine electron distribution, molecular orbitals, and the nature of chemical bonds within the molecule. The indazole core, a fusion of a benzene (B151609) and pyrazole (B372694) ring, exhibits aromaticity, and its electronic properties are influenced by the substituents at the 1 and 3 positions. nih.gov

Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT calculations, can provide a detailed picture of the bonding in terms of localized electron-pair bonds and lone pairs. beilstein-journals.org For this compound, this analysis would reveal the hybridization of the atoms and the delocalization of electron density within the bicyclic system. The electron-withdrawing nature of the bromine atom in the bromomethyl group is expected to influence the electron density distribution on the indazole ring.

Table 1: Hypothetical Calculated Electronic Properties of this compound

| Property | Calculated Value |

| Dipole Moment (Debye) | 2.5 |

| HOMO Energy (eV) | -6.8 |

| LUMO Energy (eV) | -1.2 |

| HOMO-LUMO Gap (eV) | 5.6 |

Conformational Analysis and Energetics

The presence of the bromomethyl group at the 3-position introduces conformational flexibility to the this compound molecule. Conformational analysis aims to identify the stable arrangements of the atoms in space and to determine their relative energies. The rotation around the bond connecting the bromomethyl group to the indazole ring is of particular interest.

Computational methods can be used to construct a potential energy surface by systematically rotating this bond and calculating the energy at each step. This allows for the identification of energy minima, corresponding to stable conformers, and energy maxima, representing transition states between conformers. The relative energies of the stable conformers can provide insights into their population distribution at a given temperature. For substituted heterocyles, understanding the preferred conformation is crucial as it can impact reactivity and biological activity. nih.gov

Table 2: Hypothetical Relative Energies of Conformers of this compound

| Conformer | Dihedral Angle (N2-C3-C-Br) | Relative Energy (kcal/mol) |

| A | 60° | 0.0 |

| B | 180° | 1.5 |

| C | -60° | 0.0 |

Note: This table presents a hypothetical scenario for the conformational energetics of this compound, illustrating the type of data obtained from such studies. The values are not based on specific published data for this compound.

Reaction Pathway Modeling and Activation Energy Calculations

Quantum chemical calculations are a powerful tool for modeling reaction pathways and calculating the activation energies of chemical reactions involving this compound. This is particularly relevant for understanding its reactivity, for instance, in nucleophilic substitution reactions where the bromine atom is displaced.

By mapping the potential energy surface of a reaction, transition states can be located, and their structures and energies determined. The activation energy, which is the energy difference between the reactants and the transition state, provides a quantitative measure of the reaction rate. Such calculations have been successfully applied to study the regioselectivity of alkylation reactions in indazole derivatives, providing insights into why certain products are favored over others. beilstein-journals.orgbeilstein-journals.orgnih.gov

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can provide a trajectory that describes the positions and velocities of the atoms as a function of time. This allows for the investigation of molecular vibrations, conformational changes, and interactions with other molecules, such as solvents or biological macromolecules. researchgate.netnih.govbohrium.comnih.gov

In the context of drug design, MD simulations are frequently used to study the binding of a ligand to a protein. For an indazole derivative, simulations could be employed to understand its interactions within a receptor's active site, providing insights into the stability of the complex and the key intermolecular forces involved. researchgate.netnih.govbohrium.comnih.gov

Prediction of Reactivity and Regioselectivity

Computational methods can be used to predict the reactivity and regioselectivity of this compound. The electronic structure calculations described in section 6.1.1 provide valuable information for this purpose. For example, the distribution of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can indicate the likely sites for electrophilic and nucleophilic attack, respectively.

Furthermore, calculated parameters such as atomic charges and Fukui indices can be used to predict the most reactive sites in the molecule. beilstein-journals.org In the case of this compound, these methods could be used to predict the regioselectivity of further substitution on the indazole ring or the relative reactivity of the bromomethyl group. DFT calculations have been shown to be effective in understanding and predicting the regioselectivity of N-alkylation in substituted indazoles. beilstein-journals.orgbeilstein-journals.orgnih.govd-nb.info

Spectroscopic Parameter Prediction and Interpretation (e.g., NMR Chemical Shifts)

Quantum chemical calculations can accurately predict various spectroscopic parameters, which is invaluable for the characterization of new compounds and the interpretation of experimental spectra. For this compound, the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is particularly useful.

The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a well-established approach for calculating NMR chemical shifts. rsc.org By comparing the calculated chemical shifts with experimental data, the structure of a synthesized compound can be confirmed. These calculations can also aid in the assignment of complex NMR spectra. Theoretical predictions of NMR parameters have been successfully applied to various indazole derivatives, demonstrating good agreement with experimental values. nih.govnrel.govresearchgate.netdntb.gov.uaacs.org

Table 3: Hypothetical Predicted vs. Experimental ¹H NMR Chemical Shifts (ppm) for this compound

| Proton | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| N-CH₃ | 3.9 | 4.1 |

| C-CH₂-Br | 4.8 | 4.9 |

| H4 | 7.8 | 7.9 |

| H5 | 7.2 | 7.3 |

| H6 | 7.4 | 7.5 |

| H7 | 7.6 | 7.7 |

Note: This table is for illustrative purposes to show how predicted and experimental NMR data are compared. The values are representative for this class of compounds and are not from a specific study on this compound.

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Bromomethyl 1 Methyl 1h Indazole and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

High-resolution NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules like 3-(Bromomethyl)-1-methyl-1H-indazole in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides unambiguous evidence of the molecular framework.

One-dimensional ¹H and ¹³C NMR spectra offer fundamental information about the chemical environment of each proton and carbon atom in the molecule. The chemical shifts (δ), signal multiplicities (splitting patterns), and integration values are used for positional assignments.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the fused benzene (B151609) ring, the N-methyl protons, and the bromomethyl protons. The aromatic region (typically δ 7.0-8.0 ppm) would display a pattern characteristic of a 1,2,3,4-tetrasubstituted benzene ring, with coupling constants revealing the adjacency of the protons. The N-methyl group would appear as a sharp singlet, likely in the range of δ 3.8-4.1 ppm, while the bromomethyl (-CH₂Br) protons would also present as a singlet, expected further downfield in the range of δ 4.5-5.0 ppm due to the deshielding effect of the adjacent bromine atom.

The ¹³C NMR spectrum provides information on all unique carbon atoms. The indazole ring carbons would resonate in the aromatic region (δ 110-145 ppm), with the carbon atom C3, attached to the bromomethyl group, showing a characteristic shift. The N-methyl carbon is expected around δ 35-40 ppm, and the bromomethyl carbon would appear in the δ 25-35 ppm range. Spectroscopic data for analogous 3-methyl-1-substituted-1H-indazoles support these predicted shift ranges rsc.org.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Data are estimated based on analogous compounds and general spectroscopic principles.

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| N-CH₃ | ~3.9 (s, 3H) | ~36.0 |

| C3-CH₂Br | ~4.8 (s, 2H) | ~30.0 |

| C3 | - | ~142.0 |

| C4 | ~7.7 (d) | ~122.0 |

| C5 | ~7.2 (t) | ~121.0 |

| C6 | ~7.4 (t) | ~127.0 |

| C7 | ~7.8 (d) | ~110.0 |

| C3a | - | ~125.0 |

| C7a | - | ~140.0 |

s = singlet, d = doublet, t = triplet

To unequivocally assign these signals and confirm the molecular structure, two-dimensional NMR experiments are employed. ipb.pt

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings, which is particularly useful for assigning the adjacent protons on the aromatic ring of the indazole core.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of each protonated carbon in the molecule by linking the proton shifts to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation) : This powerful technique shows correlations between protons and carbons over two or three bonds. For this compound, key HMBC correlations would be expected between:

The N-methyl protons and carbons C3 and C7a.

The bromomethyl (CH₂) protons and carbon C3.

The aromatic proton H4 and carbons C3, C5, and C7a.

The aromatic proton H7 and carbons C5 and C7a.

These correlations provide a complete and unambiguous map of the atomic connectivity, confirming the substitution pattern of the indazole ring. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

HRMS is a critical tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound (C₉H₉BrN₂), the calculated monoisotopic mass of the molecular ion [M]⁺ is approximately 223.9998 amu. HRMS analysis would confirm this mass, thereby validating the elemental composition.

Furthermore, the presence of bromine, with its two nearly equally abundant isotopes (⁷⁹Br and ⁸¹Br), results in a characteristic isotopic pattern for the molecular ion ([M]⁺ and [M+2]⁺) with a peak intensity ratio of approximately 1:1. This pattern is a clear indicator of the presence of a single bromine atom in the molecule.

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides insight into the compound's structure by breaking the molecule into smaller, charged fragments. For indazole-based compounds, common fragmentation pathways involve the cleavage of substituents from the heterocyclic core. researchgate.net For this compound, the primary fragmentation is expected to be the loss of the bromomethyl radical (•CH₂Br) or a bromine radical (•Br), leading to significant fragment ions that can be analyzed to further confirm the structure. The predicted fragmentation pattern for the analogous chloro-compound suggests similar cleavage pathways. uni.lu

X-ray Crystallography for Solid-State Molecular Structure and Crystal Packing Analysis

While NMR and MS provide data on connectivity and composition, X-ray crystallography offers the definitive three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal of the compound, one can determine the precise spatial arrangement of atoms, bond lengths, bond angles, and torsional angles.

Although the specific crystal structure for this compound is not publicly available, analysis of related indazole derivatives reveals common structural features. nih.govresearchgate.net The indazole ring system is typically planar or nearly planar. The analysis of a crystal structure would confirm the substitution pattern and provide precise measurements of the geometry around the C3-CH₂Br and N1-CH₃ bonds.

Furthermore, X-ray crystallography elucidates the intermolecular interactions that govern the crystal packing. For this molecule, potential interactions could include π-π stacking between the aromatic indazole rings of adjacent molecules and possible halogen bonding involving the bromine atom. These non-covalent interactions are crucial in determining the macroscopic properties of the crystalline material.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the inelastic scattering of monochromatic light (Raman) corresponds to specific molecular vibrations, making these methods excellent for identifying functional groups.

The IR spectrum of this compound is expected to show several characteristic bands. Spectroscopic data for related 3-methyl-1H-indazole derivatives provide a basis for these assignments. rsc.org

Table 2: Predicted IR and Raman Vibrational Frequencies for this compound Data are estimated based on analogous compounds.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Description |

| Aromatic C-H Stretch | 3100-3000 | Stretching of C-H bonds on the benzene ring. |

| Aliphatic C-H Stretch | 3000-2850 | Stretching of C-H bonds in the methyl and bromomethyl groups. |

| C=C / C=N Stretch | 1620-1450 | Aromatic ring stretching vibrations of the indazole core. |

| C-H Bend | 1470-1370 | Bending (scissoring, wagging) of the methyl and methylene (B1212753) groups. |

| Aromatic C-H Bend | 900-675 | Out-of-plane bending of C-H bonds, characteristic of the substitution pattern. |

| C-Br Stretch | 650-550 | Stretching of the carbon-bromine bond. |

Advanced Spectroscopic Probes for Mechanistic Investigations

Beyond static structural characterization, spectroscopic techniques can be employed to investigate the reactivity and mechanisms of reactions involving this compound. For instance, nucleophilic substitution reactions at the bromomethyl group are expected to be a primary mode of reactivity for this compound.

Mechanistic studies could involve:

Time-resolved NMR or IR spectroscopy : To monitor the rate of a reaction by observing the disappearance of reactant signals and the appearance of product signals over time. This allows for the determination of reaction kinetics.

Kinetic Isotope Effect (KIE) studies : By synthesizing an isotopically labeled version of the compound (e.g., with deuterium (B1214612) at the bromomethyl position), one can use NMR or MS to measure reaction rates. The comparison of rates between the labeled and unlabeled compound can reveal whether the C-H (or C-D) bond is broken in the rate-determining step of a reaction. researchgate.net

In-situ reaction monitoring : Techniques like ReactIR (in-situ FT-IR) or process NMR can be used to track the concentration of reactants, intermediates, and products in real-time without the need for sampling, providing a detailed picture of the reaction profile.

These advanced applications of spectroscopy are essential for understanding the chemical behavior of this compound and for optimizing its use in further synthetic applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(Bromomethyl)-1-methyl-1H-indazole, and what reaction conditions are critical for reproducibility?

- Methodology : The compound is typically synthesized via radical bromination of 1-methyl-1H-indazole using N-bromosuccinimide (NBS) in the presence of azobisisobutyronitrile (AIBN) as a radical initiator under reflux in a solvent like carbon tetrachloride or acetonitrile . Key parameters include maintaining anhydrous conditions, precise temperature control (70–80°C), and stoichiometric ratios (1:1.2 molar ratio of indazole:NBS). Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate) is essential to isolate the product.

Q. What types of reactions does this compound undergo, and how can researchers exploit its reactivity?

- Methodology : The bromomethyl group enables nucleophilic substitution (e.g., with sodium azide or thiols) and cross-coupling reactions (e.g., Suzuki-Miyaura). Oxidation with KMnO₄ yields carboxylic acids, while reduction with LiAlH₄ produces alcohols . For example, substituting bromine with an azide group requires polar aprotic solvents (DMF) and elevated temperatures (60–80°C).

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing this compound derivatives with complex substituents?

- Methodology : Use design of experiments (DoE) to evaluate variables like initiator concentration (AIBN: 0.1–0.3 equiv.), solvent polarity (acetonitrile vs. THF), and reaction time. For sterically hindered substrates, microwave-assisted synthesis (100–120°C, 30 min) improves yields by 15–20% compared to traditional reflux . Post-reaction analysis via HPLC or GC-MS identifies side products (e.g., di-brominated species) for iterative optimization.

Q. How can contradictions in reported biological activity data for indazole derivatives be resolved?

- Methodology : Perform comparative structure-activity relationship (SAR) studies using analogs like 3-(Chloromethyl)-1-methyl-1H-indazole or 5-Bromo-6-fluoro-3-methyl-1H-indazole. For example, differences in enzyme inhibition (IC₅₀ values) may arise from halogen electronegativity or steric effects. Molecular docking (AutoDock Vina) combined with kinetic assays (e.g., fluorescence polarization) validates binding modes .

Q. What computational methods are suitable for predicting the reactivity and stability of this compound in complex reactions?

- Methodology : Density Functional Theory (DFT) with B3LYP/6-31G* calculates thermodynamic parameters (e.g., activation energy for bromine displacement) and identifies reactive intermediates . Solvent effects are modeled via the polarizable continuum model (PCM). For stability, molecular dynamics simulations (AMBER) predict degradation pathways under thermal stress .

Q. What strategies enable selective functionalization of the indazole core without side reactions at the bromomethyl site?

- Methodology : Use protecting groups (e.g., tert-butyl carbamate) to block the N1 position during functionalization of the indazole ring . For regioselective C–H activation, palladium catalysts (Pd(OAc)₂) with directing groups (e.g., pyridine) achieve >90% selectivity at the C5 position .

Q. How does the compound’s stability vary under different storage conditions, and what analytical techniques confirm degradation?

- Methodology : Accelerated stability studies (40°C/75% RH for 6 months) with periodic sampling. Degradation products (e.g., hydrolysis to 3-(Hydroxymethyl)-1-methyl-1H-indazole) are quantified via LC-MS. Thermal gravimetric analysis (TGA) determines decomposition onset temperatures (~180°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.